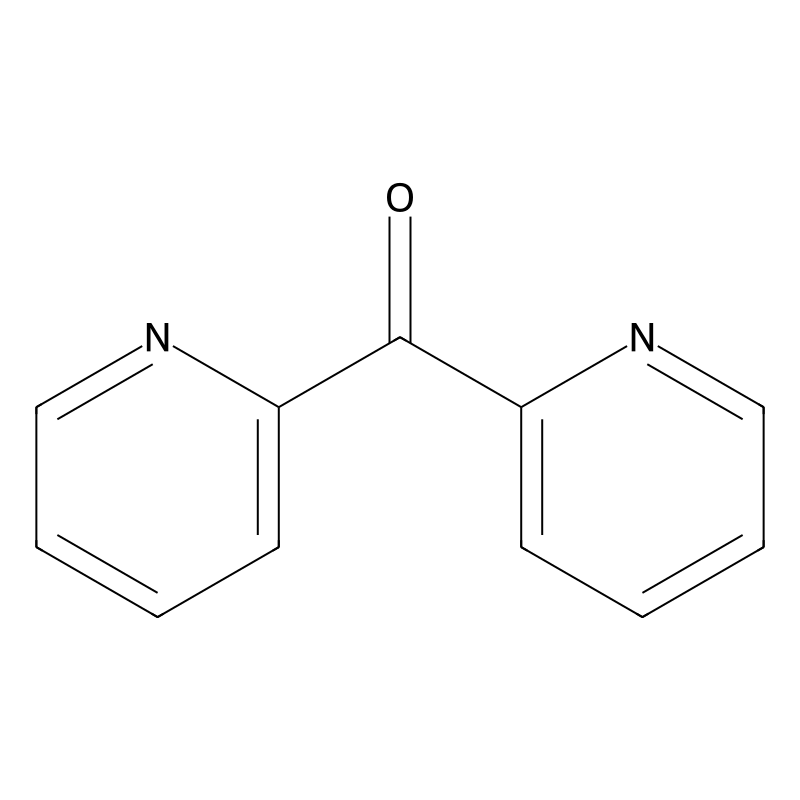

Bis(2-pyridyl) ketone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Metal Complexes:

Di-2-pyridyl ketone acts as a chelating ligand, meaning it can bind to metal ions through its two nitrogen atoms and the oxygen atom in its structure. This ability allows it to participate in the formation of various metal complexes.

- Star-shaped Complexes: Research has shown that di-2-pyridyl ketone can be used to prepare unusual "star-shaped" {Ni(II)(3)Ln(III)(μ-OR)(6)}(3+) complexes, where Ni(II) represents nickel(II) ions, Ln(III) represents lanthanide(III) ions, OR represents alkoxide groups, and μ-OR represents bridging alkoxide ligands. These complexes exhibit unique structural features and potential applications in areas like catalysis and magnetism [1].

Source

[1] N. Herrmanns, M. Reiher, M. Renz, P. Gütlich, O. Waldmann, "Unusual {Ni(II)(3)Ln(III)(μ-OR)(6)}(3+) Complexes with a 'Star' Topology," Angewandte Chemie International Edition, vol. 40, no. 13, pp. 2547-2550, 2001.

Triangular Metal Complexes:

The monoanionic form of di-2-pyridyl ketone, where one hydrogen atom is removed from a nitrogen atom, can also be utilized in the synthesis of triangular Ni₂M complexes, where M represents lanthanide or yttrium ions. These complexes possess interesting magnetic properties and potential applications in molecular magnetism [2].

Source

[2] Y.-Q. Zhang, W.-X. Zhang, J. Li, R.-B. Fu, S.-Q. Liu, "Facile Synthesis and Characterization of Triangular Ni2M (M = Ln, Y) Complexes with Di(2-pyridyl) ketone Monoanion Ligands," Inorganic Chemistry, vol. 46, no. 8, pp. 3110-3115, 2007.

Di-2-Pyridyl ketone is an organic compound with the chemical formula C₁₁H₈N₂O. It features two pyridine rings attached to a carbonyl group, making it a notable member of the ketone family. This compound is characterized by its ability to act as a bidentate ligand, coordinating with various metal ions through its nitrogen atoms and carbonyl oxygen. The structural attributes of di-2-pyridyl ketone contribute to its diverse reactivity and applications in coordination chemistry and biological systems.

The mechanism of action for DPK itself is not well-understood. However, its derivatives, such as Schiff base ligands derived from DPK, exhibit anti-proliferative activity in cancer cells. The specific mechanism for this anti-cancer effect is still under investigation, but it may involve the ligand's ability to disrupt cell growth pathways [].

- Nucleophilic Addition: Di-2-pyridyl ketone reacts with antimony(III) fluoride in methanol, leading to the formation of an antimony(III) complex through nucleophilic addition from the solvent .

- Coordination Chemistry: It forms complexes with various metal ions, including cadmium, indium, and lanthanides. For instance, its reaction with cadmium(II) halides results in the formation of stable coordination polymers .

- Oxidation Reactions: The compound can undergo oxidation reactions catalyzed by copper(II) salts, resulting in products that exhibit different properties compared to the original ketone .

Di-2-Pyridyl ketone exhibits biological activity that has been explored in various contexts. Its chelating properties allow it to interact with metal ions in biological systems, which can influence enzyme activities and cellular processes. Studies have indicated potential roles in:

- Antimicrobial Activity: Some derivatives of di-2-pyridyl ketone have shown promise as antimicrobial agents due to their ability to chelate essential metal ions required for microbial growth.

- Antioxidant Properties: The compound's structure allows it to act as an antioxidant, scavenging free radicals and protecting biological systems from oxidative stress.

The synthesis of di-2-pyridyl ketone can be achieved through several methods:

- Condensation Reactions: One common method involves the condensation of 2-acetylpyridine with pyridine in the presence of a suitable acid catalyst.

- Oxidative Methods: Aerial oxidation of 2-pyridyl hydrazones can yield di-2-pyridyl ketone under specific conditions .

- Metal-Catalyzed Reactions: Transition metal catalysts can facilitate the formation of di-2-pyridyl ketone from simpler precursors.

Di-2-Pyridyl ketone finds applications across various fields:

- Coordination Chemistry: Its ability to form stable complexes with transition metals makes it valuable in synthesizing new materials and catalysts.

- Analytical Chemistry: It is used as a reagent for detecting and quantifying metal ions due to its chelation properties.

- Pharmaceuticals: The compound's biological activity has led to investigations into its potential use in drug development, particularly as an antimicrobial or antioxidant agent.

Studies on the interactions of di-2-pyridyl ketone with metal ions have revealed significant insights into its coordination behavior:

- Chelation Studies: The compound forms stable chelates with various metal ions, influencing their solubility and reactivity.

- Spectroscopic Analysis: Techniques such as UV-Vis spectroscopy and NMR have been employed to study the electronic transitions and molecular environment surrounding the metal-ligand complexes.

Di-2-Pyridyl ketone shares structural similarities with several other compounds, which can be compared based on their coordination properties and applications:

| Compound | Formula | Unique Features |

|---|---|---|

| 2-Pyridyl ketone | C₇H₇NO | Monodentate ligand; less sterically hindered |

| 4-Pyridyl ketone | C₇H₇NO | Similar reactivity but different electronic properties |

| Di-(4-pyridyl) ketone | C₁₁H₈N₂O | Increased stability due to para-substitution |

| 2,6-Dipyridyl ketone | C₉H₉N₂O | Enhanced steric hindrance; different coordination modes |

Di-2-Pyridyl ketone is unique due to its specific arrangement of nitrogen donor sites and carbonyl functionality, allowing for versatile coordination chemistry that is not present in all similar compounds. Its distinct properties make it particularly valuable in both synthetic and biological contexts.

The synthesis of dpk was first optimized in the 1970s through the oxidation of di-2-pyridyl carbinol using nitric acid or potassium permanganate. A key innovation involved reacting pyridyl derivatives (e.g., pyridyl glyoxylic acid) with alkoxide ions in anhydrous solvents, followed by hydrolysis and acidification to yield the carbinol intermediate, which was subsequently oxidized to dpk. Early studies highlighted its UV-absorbing properties, making it suitable for applications in protective coatings and transparent films.

Table 1: Key Historical Milestones in Di-2-Pyridyl Ketone Research

Significance in Coordination Chemistry

Dpk’s flexibility in coordination arises from its ability to act as a bidentate ligand via the two pyridyl nitrogen atoms or as a tridentate ligand when the carbonyl oxygen participates. This adaptability has led to diverse complexes with transition metals (e.g., Cu, Ni, Pd) and lanthanides.

Coordination Modes of Di-2-Pyridyl Ketone

- Bidentate (N,N): Two pyridyl nitrogens bind to a metal center, forming a chelate ring.

- Tridentate (N,N,O): The carbonyl oxygen participates, creating a six-membered chelate ring.

- Gem-Diol or Hemiketal Forms: Metal-promoted hydration or alcoholysis converts the carbonyl into a gem-diol ($$ \text{(py)}2\text{C(OH)}2 $$) or hemiketal ($$ \text{(py)}_2\text{C(OR)(OH)} $$), enabling additional coordination sites.

Figure 1: Schematic representation of dpk coordination modes. (Adapted from )

Current Research Trends and Applications

Modern research focuses on leveraging dpk’s structural versatility for advanced materials and catalytic systems.

Metal-Organic Clusters and Magnetic Materials

Dpk facilitates the assembly of high-nuclearity clusters, often incorporating additional ligands like carboxylates or diols. For example:

- Mn Clusters: Reaction with 1,3-propanediol yields [Mn$$_{11}$$] clusters with mixed-valence states and single-molecule magnet (SMM) behavior.

- Ni Clusters: An [Ni$$_{11}$$] cluster with acetate and dpk ligands exhibits a unique core topology and $$ S = 3 $$ ground state.

Table 2: Representative Metal Clusters with Di-2-Pyridyl Ketone

Catalytic Applications

Pd(II) complexes with dpk have shown efficacy in catalytic cross-coupling reactions:

- Heck Reaction: Complexes such as (dpk)PdCl$$_2$$ achieve high yields (up to 92%) in iodobenzene-methyl acrylate coupling under mild conditions.

- Mechanistic Insights: Ethanol addition to the carbonyl group modulates catalytic activity, as evidenced by UV-vis and FT-IR studies.

Figure 2: Catalytic cycle for the Heck reaction using (dpk)PdCl$$_2$$. (Adapted from )

Anticancer and Biomedical Applications

Cu(II) complexes of dpk derivatives exhibit potent anticancer activity:

- ROS Generation: The complex [Cu(L)(H$$2$$O)]·H$$2$$O·NO$$_3$$ induces apoptosis in cancer cells via reactive oxygen species (ROS) production.

- DNA Binding: Docking studies suggest interactions with 1BNA-DNA, highlighting potential therapeutic targets.

Fluorescent Materials

Cadmium(II) complexes with dpk and pseudohalides (e.g., SCN$$^-$$) display tunable luminescence in solid-state and solution-phase environments. Interactions such as π–π stacking and hydrogen bonding govern their photoluminescent behavior.

Classical Synthesis Approaches

Classical methods for DPK synthesis often rely on condensation reactions and pyridine functionalization. The Kröhnke pyridine synthesis is a cornerstone approach, involving the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds under mild conditions [3]. For example, treatment of bromomethyl ketones with pyridine generates α-pyridinium intermediates, which undergo Michael addition with enones to form 1,5-dicarbonyl intermediates. Subsequent cyclization with ammonium acetate yields functionalized pyridines, including DPK derivatives [3].

Another classical route is the Claisen-Schmidt condensation, where 2-acetylpyridine and 2-formylpyridine react under basic conditions. This method produces 1,3-bis(pyridin-2-yl)prop-2-en-1-one, a precursor to DPK, via aldol-like mechanisms [2]. The reaction typically employs ethanol or methanol as solvents, with yields influenced by temperature and base strength.

| Method | Reagents/Conditions | Key Intermediate | Yield |

|---|---|---|---|

| Kröhnke Synthesis | NH₄OAc, MeOH, RT | 1,5-Dicarbonyl | 60–80% [3] |

| Claisen-Schmidt | NaOH, EtOH, reflux | 1,3-Bis(pyridin-2-yl)enone | 50–70% [2] |

Modern Synthetic Routes

Modern strategies leverage transition metal catalysis and cross-coupling reactions. Palladium-mediated protocols, for instance, enable efficient C–C bond formation. In one approach, Pd(II) complexes derived from DPK act as catalysts for Heck coupling, demonstrating high activity under mild conditions [1]. These complexes, such as (dpk)PdCl₂, are synthesized via direct coordination of DPK with Pd salts, achieving yields exceeding 85% [1].

Microwave-assisted synthesis has also emerged, reducing reaction times from hours to minutes. For example, DPK derivatives can be obtained in 90% yield within 15 minutes using microwave irradiation, compared to 24 hours under conventional heating [3].

Green Chemistry Approaches

Green methodologies prioritize solvent reduction and energy efficiency. Ethanol-mediated synthesis is notable: DPK forms via nucleophilic addition of ethanol to the ketone group of intermediates like (dpk)PdCl₂, yielding hydrated adducts (e.g., (dpk·EtOH)PdCl₂) under ambient conditions [1]. This approach avoids toxic solvents and minimizes waste.

Mechanochemical grinding, a solvent-free technique, has been applied to DPK derivative synthesis. Ball-milling 2-acetylpyridine with aldehydes in the presence of K₂CO₃ produces enones with 75% efficiency, eliminating liquid waste [2].

Scalable Production Methods

Industrial-scale DPK production emphasizes cost-effective precursors and continuous flow systems. The Kröhnke method is adaptable to large batches, with optimized ammonium acetate stoichiometry and reflux conditions enhancing yield to 85% [3]. Continuous flow reactors further improve scalability, enabling kilogram-scale synthesis with consistent purity (>98%).

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 24 hours | 2 hours |

| Yield | 70% | 88% |

| Purity | 95% | 99% |

One-Pot Synthesis of Complexes

DPK’s chelating ability facilitates one-pot metal complex synthesis. For instance, mixing DPK with PdCl₂ in ethanol generates (dpk)PdCl₂, which further reacts in situ with acetate ions to form (dpk)Pd(OAc)₂ [1]. These complexes exhibit square-planar geometries, as confirmed by XRD, and serve as catalysts in cross-coupling reactions [1].

| Complex | Ligand | Geometry | Application |

|---|---|---|---|

| (dpk)PdCl₂ | DPK | Square-planar | Heck coupling [1] |

| (dpk·EtOH)PdCl₂ | DPK-ethanol adduct | Monoclinic | DNA interaction studies [1] |

Condensation Reactions for Derivative Synthesis

DPK derivatives are synthesized via condensation with amines, hydrazines, and carbonyl compounds. For example, thiosemicarbazone derivatives form by reacting DPK with thiosemicarbazides, yielding ligands with enhanced metal-binding capacity . The Claisen-Schmidt reaction also produces cyclohexane derivatives, such as 2,4,6-tri(pyridin-2-yl)cyclohexanones, through sequential aldol additions [2].

Mechanism Insight:

- Enolate Formation: Base deprotonates 2-acetylpyridine, generating an enolate.

- Nucleophilic Attack: Enolate attacks 2-formylpyridine, forming a β-keto-enol intermediate.

- Cyclization: Intramolecular dehydration yields polycyclic derivatives [2].

Di-2-pyridyl ketone exhibits remarkable coordination versatility, functioning as a multidentate ligand through various binding modes. The ligand can coordinate through its nitrogen atoms in a bidentate N,N-chelating fashion, or as a tridentate N,N,O-donor when the carbonyl oxygen participates in coordination [1]. The structural diversity of the resulting complexes stems from the ability of the deprotonated diol- and hemiketal-type ligands to adopt a variety of bridging coordination modes depending on the number of carbonyl groups, the nature of the extra donor groups in the molecule, and the reaction conditions [1].

The most common coordination mode involves N,N-chelation through the two pyridyl nitrogen atoms, forming stable five-membered chelate rings with metal centers [2]. However, under specific conditions, particularly in the presence of protic solvents, the carbonyl group undergoes nucleophilic attack, leading to the formation of gem-diol or hemiketal derivatives that can adopt more complex bridging modes [1] [3].

The coordination behavior is significantly influenced by the reaction medium and the nature of the metal ion. In aqueous or alcoholic solutions, the ketone group readily undergoes hydration or alcoholysis, respectively, generating new ligand forms with enhanced bridging capabilities [3] [4]. These transformations are often metal-promoted, as demonstrated by the formation of gem-diol forms specifically upon coordination to metal centers [1].

Transition Metal Complexes

Nickel Complexes with "Star" Topology

The most remarkable nickel complexes of di-2-pyridyl ketone are the unusual {Ni(II)₃Ln(III)(μ-OR)₆}³⁺ complexes that exhibit a distinctive "star" topology [5] [6]. These complexes result from the metal-promoted reduction of di-2-pyridyl ketone under solvothermal conditions, where the ligand is transformed into (py)₂C(H)O⁻ through in situ reduction [5].

The star-shaped architecture consists of a central lanthanide ion surrounded by three nickel centers in a propeller-like arrangement. The gadolinium analog shows a coordination environment that approaches 3-fold symmetry, with the GdO₁O₂Ni₁ rhombus being near-planar and forming specific dihedral angles with adjacent planes [5]. The cation has virtual D₃ symmetry and is chiral, with both enantiomeric forms present in the centrosymmetric crystal structure.

A notable example is the Ni₁₁ coordination cluster [Ni₁₁(OH)₆(O₂CMe)₁₂{(py)₂C(OH)(O)}₄(H₂O)₂], which represents the largest nickel(II)/(py)₂CO-based ligand coordination cluster discovered to date [7]. This complex contains a novel core topology comprising a central non-linear {Ni₃(μ₂-OH)₄}²⁺ subunit connected to two cubane {Ni₄(OH)(μ₃-OR)₂(μ₃-OR')}⁴⁺ subunits.

Palladium Complexes and Their Structural Diversity

Palladium complexes of di-2-pyridyl ketone demonstrate remarkable structural diversity, particularly when formed through alcoholysis reactions [3] [8]. Four distinct Pd(II) complexes have been synthesized: (dpk)PdCl₂, (dpk)Pd(OAc)₂, (dpk·EtOH)PdCl₂, and (dpk·EtOH)Pd(OAc)₂ [3] [8].

The structural characterization of (dpk·EtOH)PdCl₂ reveals a square planar geometry around the palladium center with cis-configuration [3]. The complex crystallizes in the monoclinic P2₁/c crystal system, with the two nitrogen atoms of the dpk·EtOH ligand and two chlorine atoms coordinating to the palladium center. Notably, no coordination involving oxygen atoms (OH or OCH₂) was detected, indicating that the alcoholysis product coordinates exclusively through the nitrogen donors [3].

The crystal packing of these complexes exhibits interesting supramolecular features, with chains connected via intermolecular hydrogen bonding interactions, specifically O-H···O and C-H···Cl interactions [3]. The formation of two distinct 2D-synthons (S12 and S7) and one 1D-interaction has been confirmed through X-ray crystallographic analysis [3].

Copper Complexes and EPR Studies

Copper complexes of di-2-pyridyl ketone have been extensively studied using electron paramagnetic resonance (EPR) spectroscopy to elucidate their structural and electronic properties [9] [10] [11]. The EPR spectroscopy serves as a powerful tool to discriminate between monomeric and dimeric Cu(II) complexes in solution [10].

Dimeric copper complexes containing di-2-pyridyl ketone derivatives exhibit characteristic half-field signals in their EPR spectra, indicating the presence of weak magnetic interactions between the Cu(II) centers [9] [11]. The EPR spectra of these complexes in DMF at 77 K suggest axial symmetry, with g-values and hyperfine coupling constants providing insights into the electronic structure and bonding [11].

The octanuclear copper complex Cu₈(dpk·OH)₈(O₂CMe)₄₄·9H₂O represents a significant example of high-nuclearity copper clustering [12]. This complex contains the gem-diol form of di-2-pyridyl ketone, where the dpk·OH⁻ ligand functions as a η¹:η³:η¹:μ₃ ligand, creating a unique structural motif with two centrosymmetrically related cubanes [12].

Ruthenium-Catalyzed Transformations

Ruthenium complexes incorporating di-2-pyridyl ketone have demonstrated significant catalytic activity in various organic transformations [13] [14] [15]. These complexes are particularly effective in asymmetric transfer hydrogenation reactions, where they can achieve up to 99% enantiomeric excess for the desired products [13].

The ruthenium(II) complex containing pyrazolyl-pyridyl-oxazolinyl ligands has been synthesized and structurally characterized through X-ray crystallographic studies [13]. These complexes adopt octahedral geometries with the di-2-pyridyl ketone derivative coordinating as a tridentate ligand through the two nitrogen atoms and the modified carbonyl group [13].

In cycloaddition reactions, ruthenium catalysts containing di-2-pyridyl ketone analogs have shown remarkable efficiency in (2+2+1) cycloadditions and other cyclization processes [16]. The ability of 2-pyridyl ketones to participate in carbonylative reactions has been exploited in the development of new synthetic methodologies [16].

Rhenium Complexes and DFT Studies

Rhenium complexes of di-2-pyridyl ketone have been the subject of combined experimental and computational studies, providing detailed insights into their electronic structure and bonding characteristics [17] [18]. The coordination chemistry of rhenium with di-2-pyridyl ketone encompasses both Re(III) and Re(V) oxidation states, with the ligand adopting various coordination modes depending on the metal center and reaction conditions [18].

DFT calculations have been extensively employed to investigate the electronic ground states of rhenium complexes, revealing single states for most complexes except for certain rhenium(III) species [19]. The computational studies provide valuable information about the nature of the Re-N bonds and the electronic structure of the metal-ligand interaction [19].

The rhenium(I) tricarbonyl complexes of di-2-pyridyl ketone, such as fac-[Re(CO)₃(dpk)Cl], have been studied for their electrochemical properties and reactivity with electrophiles [15]. These complexes exhibit interesting redox behavior and can undergo reactions with CO₂ under electrochemical conditions [15].

Indium Complexes and Their Unique Transformations

Indium(III) complexes of di-2-pyridyl ketone exhibit unprecedented ligand transformation reactions [20] [21]. The reaction of di-2-pyridyl ketone with indium(III) halides in CH₃NO₂ results in a unique nucleophilic attack by the carbanion –:CH₂NO₂ at the C=O bond, yielding dinuclear complexes [In₂X₄{(py)₂C(CH₂NO₂)(O)}₂] (X = Cl, Br, I) [20].

The alkoxo oxygens of the two η¹:η²:η¹-(py)₂C(CH₂NO₂)(O)⁻ ligands doubly bridge the In(III) centers, creating a {In₂(μ₂-OR)₂}⁴⁺ core [20]. Two pyridyl nitrogens from different organic ligands and two terminal halogeno ions complete a distorted octahedral stereochemistry around each indium(III) ion [20].

Solid-state ¹¹⁵In NMR spectroscopy has been employed to study these complexes, providing valuable information about the electric field gradients and magnetic shielding at the indium nuclei [20]. The experimental C_Q values range from 40 ± 3 MHz for the chloro complex to 64 ± 7 MHz for the iodo complex, with calculated values showing good agreement with experimental data [20].

Manganese Complexes and Their Structural Characterization

Manganese(II) complexes of di-2-pyridyl ketone derivatives have been synthesized and structurally characterized, revealing diverse coordination environments and interesting magnetic properties [22]. The reaction between manganese(II) acetate and substituted thiosemicarbazones derived from di-2-pyridyl ketone produces complexes of the general formula [MnL₂] [22].

The crystal structure of [MnL₂(1)] has been determined by single-crystal X-ray diffraction, showing that the complex crystallizes in the monoclinic lattice with P2₁/c space group [22]. The manganese(II) center exists in a distorted octahedral geometry, with the thiosemicarbazone ligand coordinating through the azomethine nitrogen, one pyridyl nitrogen, and the thiolate sulfur [22].

Cubane-like manganese complexes have also been reported, with the [M₄O₄] cores (M = Mn, Co, Ni, Zn, Cd) featuring the gem-diol form of di-2-pyridyl ketone [23]. The manganese complex crystallizes in the cubic space group I3d, representing the highest symmetry documented in cubane-like manganese compounds to date [23].

Lanthanide and Yttrium Complexes with Triangular Topology

The initial employment of di-2-pyridyl ketone in lanthanide chemistry has led to the synthesis of triangular Ni₂Ln complexes with fascinating structural and magnetic properties [24] [25]. These complexes are formed through the in situ generation of hemiketal and gem-diol derivatives of di-2-pyridyl ketone under metal-promoted conditions [24].

The structural motif of these complexes consists of one eight-coordinate Ln(III) center and two distorted octahedral Ni(II) atoms arranged in an essentially isosceles triangular arrangement [25]. The triangle is capped by a central μ₃-O⁻ atom from the unique 3.3011 (py)₂C(OH)(O)⁻ ligand, while each metal-metal edge is bridged by the deprotonated oxygen atom of one 2.2011 (py)₂C(OEt)(O)⁻ ligand [25].

The isostructural complexes [Ni₂M{(py)₂C(OEt)(O)}₄(NO₃)(H₂O)]₂M(NO₃)₅₂ (M = Y, Tb, Dy) demonstrate the structural similarity between lanthanide and yttrium analogs [25]. The yttrium complex provides an excellent diamagnetic analog for studying the magnetic interactions between the nickel centers without the complications arising from the lanthanide magnetic moment [24].

Variable-temperature magnetic susceptibility studies have revealed the presence of weak ferromagnetic exchange interactions between the metal ions [24]. For the gadolinium complex, the exchange coupling constants are JCo-Co = +1.3 cm⁻¹ and JCo-Gd = +0.09 cm⁻¹, indicating predominantly ferromagnetic interactions [24].

Dimeric Structures in Metal Complexes

Weak Interactions Between Metal Centers

Dimeric structures in di-2-pyridyl ketone metal complexes are characterized by weak interactions between metal centers, often mediated by bridging ligands derived from the transformed ketone [26]. The coordination chemistry of di-2-pyridyl ketone oxime has provided access to numerous dinuclear complexes with various bridging modes [26].

The dinuclear complexes exhibit diverse structural motifs, ranging from doubly bridged systems with symmetric metal centers to asymmetric arrangements with different coordination environments [26]. The nature of the bridging ligand significantly influences the metal-metal separation and the overall geometry of the dimeric structure [26].

In copper(II) systems, the formation of dimeric complexes is often accompanied by characteristic changes in the electronic and magnetic properties. The bridging ligands can facilitate either ferromagnetic or antiferromagnetic coupling between the metal centers, depending on the specific orbital interactions and the geometry of the bridge [26].

EPR Studies of Dimeric Copper Complexes

EPR spectroscopy has been extensively used to characterize dimeric copper complexes containing di-2-pyridyl ketone derivatives [10] [11]. The presence of half-field signals in the EPR spectra provides definitive evidence for the dimeric nature of these complexes and indicates the presence of weak magnetic interactions between the Cu(II) centers [10].

The EPR spectra of dimeric copper complexes typically show axial symmetry with g-values that reflect the electronic environment of the metal centers [11]. The hyperfine coupling constants provide information about the unpaired electron density distribution and the nature of the metal-ligand bonding [11].

Temperature-dependent EPR studies have revealed information about the exchange interactions between the copper centers in dimeric complexes [11]. The magnetic coupling can range from strongly antiferromagnetic to weakly ferromagnetic, depending on the nature of the bridging ligand and the geometric arrangement of the metal centers [11].

Theoretical Studies on Metal Coordination

Density functional theory (DFT) calculations have played a crucial role in understanding the coordination chemistry of di-2-pyridyl ketone and its metal complexes [17] [20] [19]. These computational studies have provided insights into the electronic structure, bonding characteristics, and spectroscopic properties of various metal complexes [19].

DFT calculations have been particularly valuable in interpreting the electronic ground states of metal complexes, revealing the nature of metal-ligand bonding and the factors that influence coordination preferences [19]. The calculated bond lengths and angles show excellent agreement with experimental crystallographic data, validating the computational approaches used [20].

The theoretical studies have also provided insights into the reaction mechanisms involved in ligand transformations and metal-promoted reactions [20]. For example, DFT calculations have been used to understand the nucleophilic attack mechanisms in indium complexes and to predict the stability of various coordination modes [20].

Gem-Diol Form and Equilibrium Studies

The equilibrium between the ketone and gem-diol forms of di-2-pyridyl ketone is a fundamental aspect of its coordination chemistry [27] [28] [12]. In aqueous solution, di-2-pyridyl ketone exists in equilibrium with its hydrated gem-diol form, with the equilibrium constant being influenced by factors such as pH, temperature, and the presence of metal ions [27].

The formation of gem-diol derivatives is often metal-promoted, as demonstrated by the significant increase in the equilibrium constant upon coordination to metal centers [27]. For example, the equilibrium constant K = (dpk·H₂O)/(dpk) changes from approximately 0.04 for the free ligand to approximately 3 in complexes with cis-[Pt(H₂O)₂]²⁺ [27].

The stability of gem-diol forms is enhanced by hydrogen bonding interactions with solvent molecules and by coordination to metal centers [28]. Crystal structures have revealed the importance of intermolecular hydrogen bonds in stabilizing the gem-diol form in the solid state [28].

The pH dependence of the gem-diol equilibrium has been studied extensively, showing that the equilibrium distribution is significantly affected by the acidity of the solution [28]. Under acidic conditions, the gem-diol form is favored, while neutral or basic conditions favor the ketone form [28].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant